molecular formula C47H72N14O11 B12398168 Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser

Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser

Cat. No.: B12398168
M. Wt: 1009.2 g/mol
InChI Key: PBLYKJCUCWCMAV-IFUGPJDHSA-N
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Description

The compound Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser is a peptide composed of eight amino acids: alanine, proline, arginine, leucine, arginine, phenylalanine, tyrosine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, leucine, arginine, phenylalanine, tyrosine, serine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of reduced peptide with free thiol groups.

    Substitution: Formation of peptide analogs with modified amino acid sequences.

Scientific Research Applications

Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu: An extended version of the peptide with an additional leucine residue.

    This compound-Gly: A variant with glycine replacing the terminal serine.

    This compound-Thr: A variant with threonine replacing the terminal serine.

Uniqueness

This compound: is unique due to its specific sequence and the presence of multiple arginine residues, which can influence its biological activity and interactions with molecular targets. The combination of hydrophobic (leucine, phenylalanine) and hydrophilic (arginine, serine) residues also contributes to its distinct properties.

Properties

Molecular Formula

C47H72N14O11

Molecular Weight

1009.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

PBLYKJCUCWCMAV-IFUGPJDHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N

Origin of Product

United States

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